

# A Comprehensive Technical Guide to the Spectroscopic Data of S-Phenyl Thioacetate

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## Compound of Interest

Compound Name: S-Phenyl thioacetate

Cat. No.: B1202374

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This technical guide provides a detailed overview of the spectroscopic data for **S-Phenyl thioacetate**, a key reagent and intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference. Furthermore, it outlines the general experimental protocols for acquiring such data, ensuring reproducibility and accurate characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **S-Phenyl thioacetate** (CAS No: 934-87-2; Molecular Formula: C<sub>8</sub>H<sub>8</sub>OS; Molecular Weight: 152.21 g/mol ).[\[1\]](#)

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45 - 7.35	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
2.39	Singlet	3H	Methyl protons (-COCH <sub>3</sub> )

Solvent:  $\text{CDCl}_3$ . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
194.2	Carbonyl carbon ( $\text{C}=\text{O}$ )
134.5	Aromatic carbon (ipso-C)
129.4	Aromatic carbons (ortho-C or meta-C)
129.1	Aromatic carbons (ortho-C or meta-C)
128.8	Aromatic carbon (para-C)
30.2	Methyl carbon ( $-\text{CH}_3$ )

Solvent:  $\text{CDCl}_3$ .

Table 3: Infrared (IR) Spectroscopy Data

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
~1710	Strong	$\text{C}=\text{O}$ stretch (thioester)
~1475, 1440	Medium	$\text{C}=\text{C}$ aromatic ring stretch
~1355	Medium	$\text{C}-\text{H}$ bend (methyl)
~1190	Strong	$\text{C}-\text{O}$ stretch
~690, 740	Strong	$\text{C}-\text{H}$ out-of-plane bend (monosubstituted benzene)

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
152	High	[M] <sup>+</sup> (Molecular ion)
110	High	[M - CH <sub>2</sub> CO] <sup>+</sup>
109	High	[C <sub>6</sub> H <sub>5</sub> S] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
43	Very High	[CH <sub>3</sub> CO] <sup>+</sup> (Base peak)

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **S-Phenyl thioacetate** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution is then filtered into a 5 mm NMR tube.[\[2\]](#)
- Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz) is used for data acquisition.[\[3\]](#)
- <sup>1</sup>H NMR Acquisition:
  - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
  - A standard one-pulse sequence is used to acquire the <sup>1</sup>H NMR spectrum.
  - Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
  - The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence is used to acquire the <sup>13</sup>C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the <sup>13</sup>C isotope.
  - The chemical shifts are referenced to the solvent peak (CDCl<sub>3</sub> at 77.16 ppm).

## 2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: A drop of liquid **S-Phenyl thioacetate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[\[4\]](#)
  - KBr Pellet (for solids): If the sample is a solid at the time of measurement, a small amount (1-2 mg) is ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition:
  - A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded.
  - The sample is then placed in the spectrometer's beam path.
  - The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup>.
  - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).[\[5\]](#)

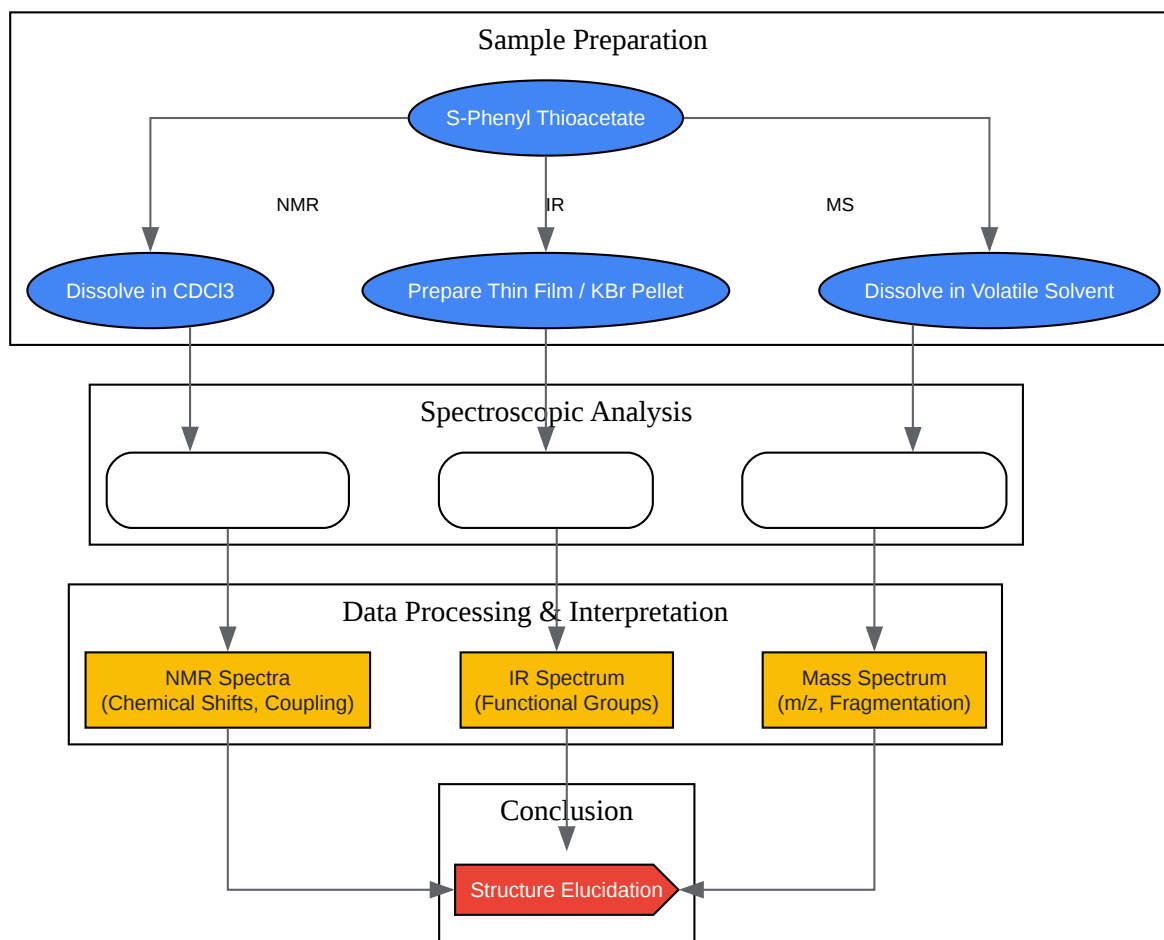
## 2.3 Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **S-Phenyl thioacetate** is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).[\[6\]](#)

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for small, volatile molecules.
- Data Acquisition:
  - The sample is introduced into the ion source, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
  - In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.<sup>[7]</sup>
  - The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio ( $m/z$ ).
  - The detector records the abundance of each ion, and the data is plotted as a mass spectrum showing relative intensity versus  $m/z$ .<sup>[7]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **S-Phenyl thioacetate**.



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Caption: General workflow for spectroscopic analysis of **S-Phenyl thioacetate**.

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